TCEP is a valuable tool in research involving proteins, acting as a reducing agent to break disulfide bonds. These bonds form between two cysteine residues within a protein or between separate protein chains, contributing to protein structure and stability. TCEP's effectiveness in reducing disulfide bonds lies in its ability to transfer a hydrogen atom, facilitating the breakage of the sulfur-sulfur bond [].
This application proves particularly useful in studying protein conformation and function. By strategically reducing disulfide bonds, researchers can gain insights into how protein folding occurs, how different subunits interact within protein complexes, and how changes in disulfide bond formation affect protein activity [].
Compared to traditional reducing agents like dithiothreitol (DTT) and beta-mercaptoethanol (BME), TCEP offers several advantages in scientific research:
These advantages make TCEP a preferred choice for various research applications involving protein analysis and manipulation.
Beyond its role in protein research, TCEP finds application in other areas of scientific research:
Tris(2-carboxyethyl)phosphine, commonly referred to as TCEP, is a water-soluble reducing agent primarily utilized in biochemistry and molecular biology. Its chemical structure features a phosphorus atom bonded to three 2-carboxyethyl groups, making it a tertiary phosphine. TCEP is particularly valued for its ability to cleave disulfide bonds in proteins, facilitating the study of protein structures and functions. Unlike traditional reducing agents, TCEP is odorless and stable in aqueous solutions, which enhances its suitability for various biochemical applications .
TCEP functions as a reducing agent by cleaving disulfide bonds, converting them into free thiols. The reaction mechanism involves nucleophilic substitution where the phosphorus atom attacks one sulfur atom in the disulfide bond, leading to the formation of a thioalkoxyphosphonium cation and a sulfhydryl anion. The subsequent hydrolysis releases another sulfhydryl molecule and forms phosphine oxide. This reaction is irreversible, distinguishing TCEP from other reducing agents like dithiothreitol, which can regenerate .
TCEP is widely recognized for its role in protein biochemistry. Its ability to maintain cysteine residues in their reduced form prevents the formation of disulfide bridges during various experimental procedures. This characteristic makes it particularly useful for labeling cysteine residues with maleimides without interference from competing reactions that occur with other reducing agents like dithiothreitol .
Moreover, TCEP has been shown to facilitate RNA isolation by maintaining the integrity of nucleic acids during tissue homogenization processes .
TCEP can be synthesized through the acid hydrolysis of tris(cyanoethyl)phosphine. The synthesis typically involves treating tris(cyanoethyl)phosphine with an acid catalyst under controlled conditions to yield TCEP as a hydrochloride salt. This method allows for the production of TCEP that is stable and suitable for use in biochemical applications .
The applications of TCEP are diverse and include:
Studies have shown that TCEP interacts with various biomolecules, including proteins and nucleic acids. It has been reported to cleave protein backbones under mild conditions, leading to heterogeneous products that can complicate analyses. Furthermore, TCEP can react with maleimides and alpha-haloacyl groups, which may lead to anomalous elution patterns during gel filtration chromatography .
Several compounds share similar reducing properties with TCEP. Here are some notable examples:
| Compound Name | Characteristics | Unique Features |
|---|---|---|
| Dithiothreitol | A common reducing agent that regenerates after oxidation | Odorous; reversible reaction |
| 2-Mercaptoethanol | Another widely used reducing agent | Strong odor; reacts readily with maleimides |
| Dithiobutylamine | A less commonly used reducing agent | Similar reactivity but less hydrophilic than TCEP |
TCEP stands out due to its odorless nature, stability across a wide pH range (1.5-8.5), and its irreversibility in disulfide cleavage reactions. These characteristics make it particularly advantageous for sensitive biochemical applications where odor or reactivity could interfere with results .
The synthesis of Tris(2-carboxyethyl)phosphine has evolved through several methodological approaches, each presenting distinct advantages and limitations for industrial-scale production. The primary synthetic routes have been developed to overcome the challenges associated with traditional phosphine synthesis while maintaining high yields and product purity [4].
The earliest documented synthetic pathway involved the reaction of phosphine gas with acrylonitrile under high-pressure autoclave conditions, followed by hydrolysis to obtain Tris(2-carboxyethyl)phosphine hydrochloride [4]. This method, while achieving satisfactory yields, presented significant safety concerns due to the requirement for highly toxic phosphine gas and high-pressure reaction conditions, making it unsuitable for large-scale industrial implementation [4].
A more practical synthetic approach utilizes tetrakis(hydroxymethyl)phosphonium chloride as the starting material [4]. This method involves the alkylation reaction between tetrakis(hydroxymethyl)phosphonium chloride and acrylic acid esters under alkaline conditions, typically using potassium hydroxide or sodium hydroxide as the base [4]. The reaction proceeds at controlled temperatures of 30-60°C in organic solvents such as ethanol, tetrahydrofuran, dimethylformamide, or 1,4-dioxane [4].
The detailed synthetic procedure involves adding tetrakis(hydroxymethyl)phosphonium chloride aqueous solution (80% mass fraction) to the reaction vessel, followed by the addition of the selected organic solvent and alkaline solution under nitrogen protection [4]. Acrylic acid ethyl ester is then added dropwise while maintaining the temperature at 35-40°C, resulting in the formation of substantial solid precipitates [4]. The reaction mixture is maintained at this temperature for 4-6 hours, after which the product is isolated through filtration and washing procedures [4].
The subsequent hydrolysis step involves treating the intermediate compound with concentrated hydrochloric acid (12 mol/L) at elevated temperatures of approximately 90°C for 4 hours [4]. This hydrolysis reaction converts the ester groups to carboxylic acid functionalities, yielding the final Tris(2-carboxyethyl)phosphine hydrochloride product [4]. The overall yield through this synthetic pathway ranges from 82.4% to 92.5%, depending on the specific reaction conditions employed [4].
| Synthetic Method | Starting Material | Reaction Conditions | Yield (%) | Industrial Viability |
|---|---|---|---|---|
| Phosphine gas route [4] | Phosphine gas + Acrylonitrile | Autoclave, high pressure | >80 | Low (safety concerns) |
| Tetrakis(hydroxymethyl)phosphonium chloride route [4] | Tetrakis(hydroxymethyl)phosphonium chloride | 30-60°C, alkaline conditions | 82.4-92.5 | High |
Industrial production has scaled significantly over recent decades, with manufacturing estimates reaching 500,000-1,000,000 pounds annually according to the 2006 Inventory Update Reporting [6]. This represents a substantial increase from the estimated production of approximately 1 metric ton in 1975 [6]. The enhanced industrial production reflects the growing demand for this versatile reducing agent across various biotechnological and pharmaceutical applications [6].
Tris(2-carboxyethyl)phosphine exhibits a well-defined molecular structure characterized by a central phosphorus atom bonded to three 2-carboxyethyl groups [9] [14]. The compound possesses the molecular formula C₉H₁₅O₆P with a molecular weight of 250.19 g/mol for the free base form [37]. The hydrochloride salt, which is the most commonly utilized form, has the molecular formula C₉H₁₅O₆P·HCl and a molecular weight of 286.65 g/mol [34] [35].
The structural analysis reveals that Tris(2-carboxyethyl)phosphine functions as a tertiary phosphine where the phosphorus atom is substituted with three identical 2-carboxyethyl groups [9]. Each carboxyethyl substituent contains a carboxylic acid functional group separated from the phosphorus center by a two-carbon ethylene bridge [9]. This structural arrangement provides the molecule with both hydrophilic characteristics due to the carboxylic acid groups and nucleophilic properties through the phosphorus lone pair of electrons [24].
Crystallographic studies have provided detailed insights into the three-dimensional structure of Tris(2-carboxyethyl)phosphine and its complexes [12] [17]. The compound crystallizes in various forms depending on the crystallization conditions and the presence of metal ions or other coordinating species [12]. X-ray diffraction analysis has confirmed the tetrahedral geometry around the phosphorus atom, consistent with sp³ hybridization [12].
The crystal structure of metal complexes containing Tris(2-carboxyethyl)phosphine has been extensively studied [12]. For instance, the mixed-valence cobalt complex demonstrates a novel coordination mode where the phosphine ligand coordinates through both the phosphorus atom and the carboxylate oxygen atoms [12]. The crystallographic data reveals specific bond lengths and angles that provide insight into the coordination behavior of the ligand [12].
Nuclear magnetic resonance spectroscopy has been instrumental in elucidating the solution-state structure of Tris(2-carboxyethyl)phosphine [27] [28]. The ¹H NMR spectrum displays characteristic signals corresponding to the ethylene bridges and carboxylic acid protons [27]. The ³¹P NMR spectroscopy provides particularly valuable information about the phosphorus environment, with chemical shifts that are sensitive to the oxidation state and coordination environment of the phosphorus atom [27] [28].
| Spectroscopic Method | Key Observations | Reference |
|---|---|---|
| ¹H NMR [27] | Ethylene bridge signals, carboxylic acid protons | Chemical shifts consistent with structure |
| ³¹P NMR [27] [28] | Phosphorus environment characterization | Sensitive to oxidation state changes |
| X-ray Crystallography [12] | Tetrahedral phosphorus geometry | Coordination through P and carboxylate O |
The molecular conformation in solution exhibits dynamic behavior due to the flexibility of the ethylene linkers connecting the phosphorus center to the carboxylic acid groups [28]. This conformational flexibility allows the molecule to adopt various geometries depending on the solution conditions and the presence of coordinating species [28].
Tris(2-carboxyethyl)phosphine exhibits remarkable solubility characteristics that distinguish it from other trialkylphosphine compounds. The compound demonstrates exceptional hydrophilicity, making it highly suitable for aqueous biochemical applications [1] [2].
The hydrochloride salt form of tris(2-carboxyethyl)phosphine displays outstanding water solubility, reaching concentrations up to 310 grams per liter, equivalent to 1.08 molar [2] [3] [4]. This extraordinary solubility surpasses most biochemical reducing agents and enables the preparation of highly concentrated stock solutions for laboratory applications [5] [6]. When dissolved directly in water, the hydrochloride salt produces a solution with a pH of approximately 2.5, which can be readily adjusted using standard buffering systems [2] [7].
The compound maintains excellent solubility across a wide range of aqueous buffer systems. In phosphate-buffered saline at pH 7.2, tris(2-carboxyethyl)phosphine hydrochloride exhibits a solubility of approximately 5 milligrams per milliliter [8] [9]. This reduced solubility in phosphate buffers is attributed to specific interactions between the compound and phosphate ions, which will be discussed in the stability section [5].
In contrast to its exceptional aqueous solubility, tris(2-carboxyethyl)phosphine demonstrates limited compatibility with organic solvents [10] [5] [11]. The compound shows measurable solubility in polar aprotic solvents, with dimethyl sulfoxide supporting approximately 3.3 milligrams per milliliter and dimethyl formamide accommodating approximately 2.0 milligrams per milliliter [6] [9]. These organic solvent solutions require purging with inert gas to prevent oxidation during storage [6].
The compound exhibits only minimal solubility in alcoholic solvents, including methanol and ethanol [10] [5] [11]. This poor solubility in alcoholic media reflects the highly polar nature of the carboxyethyl substituents and their preference for hydrogen bonding with water molecules rather than less polar organic solvents [12].
Tris(2-carboxyethyl)phosphine demonstrates exceptional stability across a broad pH range, significantly outperforming conventional reducing agents such as dithiothreitol [7] [13] [5]. Comprehensive stability studies reveal that the compound retains over 95% of its reducing capacity after 24 hours at room temperature in both 100 millimolar hydrochloric acid and 100 millimolar sodium hydroxide solutions [7] [5].
Extended stability assessments conducted over three-week periods demonstrate remarkable persistence in various buffering systems [2] [3] [7]. In Tris-hydrochloric acid buffers spanning pH 7.5 to 9.5, HEPES buffers at pH 6.8 to 8.2, borate buffers at pH 8.2 to 10.2, and CAPS buffers at pH 9.7 to 11.1, less than 20% oxidation occurs over the three-week evaluation period [7] [5]. This exceptional stability enables long-term storage of working solutions under appropriate conditions [5].
However, phosphate-containing buffers present a significant exception to this general stability pattern [2] [3] [7] [5]. In phosphate-buffered saline at neutral pH, tris(2-carboxyethyl)phosphine undergoes complete oxidation within 72 hours [7] [5]. The oxidation rate correlates inversely with phosphate concentration and pH, with 0.35 molar phosphate-buffered saline at pH 7.0 promoting complete oxidation within 72 hours, while 0.15 molar phosphate-buffered saline at pH 8.0 results in approximately 50% oxidation over the same timeframe [7] [5]. Minimal oxidation occurs in phosphate buffers when the pH exceeds 10.5 or falls below 6.0 [7] [5].
The thermal stability of tris(2-carboxyethyl)phosphine varies significantly depending on the specific conditions and applications [14] [15]. Under standard laboratory conditions at room temperature, the compound demonstrates excellent stability and maintains full reducing activity [5] [16]. The compound's melting point has been consistently reported at 177-178°C, indicating substantial thermal stability in its crystalline form [17] [18] [19] [20].
For long-term storage applications, temperatures between 2-8°C are recommended to maximize shelf life [19] [20] [21] [22]. Under these conditions, properly stored tris(2-carboxyethyl)phosphine hydrochloride maintains its reducing capacity for months without significant degradation [19] [20].
Interestingly, recent research has revealed that reducing reaction conditions at lower temperatures can provide advantages for certain applications [14]. Studies comparing reduction reactions conducted on ice versus room temperature demonstrated that ice-temperature conditions eliminate interference peaks that appear in chromatographic analyses when reactions are performed at ambient temperature [14]. This temperature effect appears to be matrix-dependent, with different biological samples showing varying sensitivities to reaction temperature [14].
Elevated temperature applications require careful consideration of the specific experimental conditions [23]. In thermally activated persulfate systems at 60°C, complete degradation of related organophosphate compounds can be achieved within 40 minutes, suggesting that tris(2-carboxyethyl)phosphine may undergo accelerated degradation under similar conditions [23].
Tris(2-carboxyethyl)phosphine undergoes oxidation through several distinct pathways, each characterized by specific kinetic parameters and mechanistic details [13] [24] [25]. The primary oxidation product under most conditions is tris(2-carboxyethyl)phosphine oxide, formed through a stoichiometric 1:1 reaction with oxidizing agents [25] [26].
Unlike many conventional reducing agents, tris(2-carboxyethyl)phosphine exhibits remarkable resistance to atmospheric oxidation [1] [13] [5]. This property represents a significant advantage over dithiothreitol and other thiol-containing reducing agents, which readily oxidize upon exposure to air [13] [5]. The resistance to air oxidation stems from the electronic properties of the phosphorus center and the steric protection provided by the carboxyethyl substituents [1] [13].
Controlled oxidation studies using hydrogen peroxide as the oxidizing agent demonstrate rapid and complete conversion to tris(2-carboxyethyl)phosphine oxide [25] [26]. This reaction follows precise stoichiometric relationships, with one mole of hydrogen peroxide consuming one mole of tris(2-carboxyethyl)phosphine to produce one mole of the corresponding phosphine oxide [25] [26]. The reaction kinetics are sufficiently rapid to allow quantitative determination of tris(2-carboxyethyl)phosphine concentrations through controlled oxidation followed by chromatographic analysis [25] [26].
Alternative oxidizing systems have been developed for specific applications. Polyethylene glycol-azide compounds promote rapid oxidation of tris(2-carboxyethyl)phosphine, with complete consumption occurring within 40-60 minutes depending on the specific azide structure [24]. These systems have been designed for in situ quenching of reducing agents in protein conjugation reactions [24].
Under harsh oxidative conditions such as advanced oxidation processes, tris(2-carboxyethyl)phosphine undergoes more complex degradation pathways [27] [28] [29]. Density functional theory calculations reveal that hydroxyl radical-mediated degradation proceeds through multiple mechanistic pathways [27] [28] [29]. Initial hydrogen abstraction reactions exhibit energy barriers of less than 7 kilocalories per mole, indicating rapid initiation under appropriate conditions [27] [28] [29].
The degradation mechanism involves both hydrogen abstraction pathways and direct hydroxyl radical attack pathways [27] [28] [29]. Phosphorus-oxygen bond cleavage and carbon-chlorine bond cleavage represent energetically favorable processes, while carbon-oxygen and carbon-carbon bond cleavage require energy barriers exceeding 50 kilocalories per mole [27] [28] [29]. These high energy barriers effectively preclude such reactions under mild experimental conditions [27] [28] [29].
Systematic calculations demonstrate that product transformation reactions exhibit remarkable exothermic properties, suggesting thermodynamic favorability for forward reaction progression [27] [28] [29]. The identification of multiple degradation intermediates through advanced analytical techniques confirms the complexity of oxidative degradation pathways under extreme conditions [27] [30] [28].
Quantitative kinetic studies reveal distinct rate constants for different oxidation pathways [24] [25] [23]. In thermally activated persulfate systems, pseudo-first-order degradation rate constants vary with experimental conditions, including temperature, pH, and the presence of various anions [31] [23]. Sulfate radicals serve as the dominant oxidizing species under most conditions, contributing to over 90% of the observed degradation [31] [23].
The presence of specific anions significantly influences degradation kinetics [31]. Chloride ions promote the formation of chlorine radicals as alternative oxidizing species, while bicarbonate ions generate carbonate radicals that exhibit inhibitory effects [31]. Phosphate ions accelerate degradation through the formation of phosphate radicals, resulting in nearly two-fold increases in observed rate constants [31].
Corrosive